molecular formula C19H20N4O5S B10988423 3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B10988423
M. Wt: 416.5 g/mol
InChI Key: MNARCEZQAVKCAR-UHFFFAOYSA-N
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Description

3-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a unique combination of benzodioxole, imidazolidinone, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and thiazole moieties are known to interact with specific proteins, leading to inhibition or activation of biochemical pathways . This compound may induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide apart is its combination of three distinct functional groups: benzodioxole, imidazolidinone, and thiazole. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C19H20N4O5S/c1-10-11(2)29-18(20-10)22-16(24)6-4-13-17(25)23(19(26)21-13)8-12-3-5-14-15(7-12)28-9-27-14/h3,5,7,13H,4,6,8-9H2,1-2H3,(H,21,26)(H,20,22,24)

InChI Key

MNARCEZQAVKCAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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